molecular formula C11H17ClN4 B1467516 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane CAS No. 1249645-44-0

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane

Cat. No.: B1467516
CAS No.: 1249645-44-0
M. Wt: 240.73 g/mol
InChI Key: JWCOGMYSZJWPEJ-UHFFFAOYSA-N
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Description

“1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is a compound with the CAS Number: 1017782-77-2. It has a molecular weight of 255.7 and its IUPAC name is 1-(6-chloro-2-methyl-4-pyrimidinyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

The compound “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is a solid with a melting point of 210 - 212 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

1,4-Diazepines, including derivatives structurally similar to "1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane," are explored for their synthetic schemes and reactivity. These compounds are synthesized through various routes, reflecting their versatility and potential for modification to enhance biological activity. The review by Rashid et al. (2019) highlights the significant efforts in the synthesis and reaction mechanisms of 1,4-diazepine derivatives, underlining their medicinal importance due to a wide range of biological activities (Rashid et al., 2019).

Biological Significance and Applications

The biological significance of 1,4-diazepines is primarily attributed to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These activities suggest that derivatives like "this compound" could be explored for potential use in the pharmaceutical industry, offering a basis for the development of new therapeutic agents. The review emphasizes the exploration of 1,4-diazepine derivatives for pharmaceutical applications, indicating a promising avenue for future research and drug development (Rashid et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-9-13-10(12)8-11(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOGMYSZJWPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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